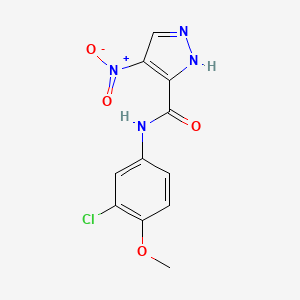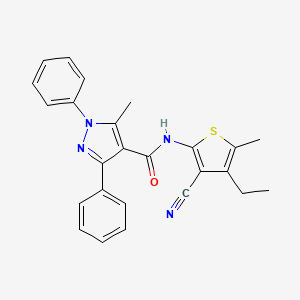![molecular formula C27H22ClN5O2S B10954660 4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954660.png)
4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule with a unique structure. This compound features multiple functional groups, including chloro, methoxy, and phenyl groups, as well as a tetracyclic core structure. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Tetracyclic Core: This could involve cyclization reactions, possibly using metal catalysts or other reagents to form the complex ring structure.
Introduction of Functional Groups: Functional groups such as chloro, methoxy, and phenyl groups may be introduced through substitution reactions, often using reagents like chlorinating agents, methoxylating agents, and phenylating agents.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification Techniques: Using methods such as chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group may be oxidized to form a carbonyl group.
Reduction: The chloro group could be reduced to a hydrogen atom.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl-containing compound, while reduction of the chloro group would yield a hydrogen-substituted compound.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a probe or inhibitor in biological studies due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Modulation of Signaling Pathways: The compound could affect cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetracyclic molecules with various functional groups. Examples include:
- 4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Other Tetracyclic Compounds : With different substituents or ring structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic core structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H22ClN5O2S |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C27H22ClN5O2S/c1-14-10-19(6-7-20(14)28)35-12-18-11-17(5-8-21(18)34-4)25-31-26-24-23(29-13-33(26)32-25)22-15(2)9-16(3)30-27(22)36-24/h5-11,13H,12H2,1-4H3 |
InChI Key |
GUHWKYGDZHMJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)COC6=CC(=C(C=C6)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10954578.png)
![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-](/img/structure/B10954583.png)
![2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone](/img/structure/B10954586.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10954592.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10954594.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B10954613.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B10954615.png)
![2-[4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-N-[(E)-1-(2-thienyl)propylidene]propanohydrazide](/img/structure/B10954625.png)
![(4-nitro-1H-pyrazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10954628.png)
![2-(3-Bromoanilino)-N'-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanohydrazide](/img/structure/B10954631.png)

![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10954645.png)

